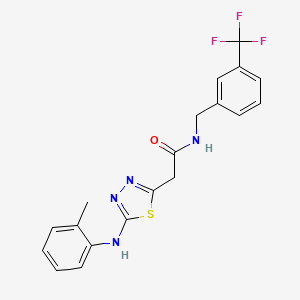
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is an organic compound known for its distinctive chemical structure and potential applications in various fields. It belongs to the class of thiadiazoles, characterized by a sulfur-nitrogen heterocyclic ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide typically involves multiple steps:
Synthesis of 1,3,4-Thiadiazole Core: : Begin with the cyclization of thiosemicarbazide and a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.
Introduction of o-Tolyl Group: : Amination of the thiadiazole with o-toluidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of Acetamide Derivative: : The thiadiazole derivative is then reacted with 3-(trifluoromethyl)benzyl chloride and acetamide in the presence of a base like potassium carbonate under anhydrous conditions.
Industrial Production Methods
Industrial production leverages optimized conditions for scale-up, often involving continuous flow chemistry to ensure consistent quality and yield. Parameters like temperature, pressure, and solvent choice are fine-tuned to maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiadiazole ring can undergo oxidation in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Hydrogenation reactions can reduce the aromatic rings, typically using catalysts like palladium on carbon.
Substitution: : Electrophilic substitution reactions are common, especially on the benzene rings, using reagents such as halogens or sulfonating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas.
Coupling Agents: : EDC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products Formed
The primary products are often derivatives of the original compound, modified by the introduction or removal of specific functional groups, which can significantly alter the compound’s chemical properties.
Scientific Research Applications
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide has shown promise in several scientific fields:
Chemistry: : Used as a ligand in coordination chemistry for complex formation with metals.
Biology: : Investigated for its potential as an antimicrobial and anticancer agent, owing to its ability to disrupt cellular processes in pathogenic organisms.
Medicine: : Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Employed as a precursor in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The thiadiazole ring is particularly effective in binding to active sites, altering the activity of enzymes and disrupting metabolic pathways. Its trifluoromethylbenzyl group enhances its lipophilicity, facilitating membrane permeability and increasing its efficacy.
Comparison with Similar Compounds
Compared to other thiadiazoles and acetamides, 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide stands out due to its unique trifluoromethylbenzyl group, which imparts enhanced stability and bioactivity.
Similar Compounds
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-phenylacetamide
2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(4-chlorobenzyl)acetamide
2-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(4-methylbenzyl)acetamide
This compound's unique structural features and versatile applications make it a subject of ongoing research and potential therapeutic development. Hope that gives you what you need.
Properties
IUPAC Name |
2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c1-12-5-2-3-8-15(12)24-18-26-25-17(28-18)10-16(27)23-11-13-6-4-7-14(9-13)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXDKOIGFIRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














